molecular formula C14H12N4O B5543124 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide CAS No. 307351-08-2

3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B5543124
CAS RN: 307351-08-2
M. Wt: 252.27 g/mol
InChI Key: HCFAFCPATPSURI-UHFFFAOYSA-N
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Description

3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. They are known for their significance in medicinal chemistry due to their wide range of biological activities.

Synthesis Analysis

  • The synthesis of related pyrazole derivatives involves reactions like the condensation of diketones with hydrazine in ethanol, followed by reactions with various other compounds (Dun-jia Wang, Chunyang Zheng, & Ling Fan, 2009).
  • Another method reported for synthesizing naphthyl-related pyrazoles involves the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in the presence of an acid catalyst (M. Kumaraswamy et al., 2008).

Molecular Structure Analysis

  • Vibrational spectroscopic investigations and molecular dynamic simulations have been conducted on similar compounds, providing insights into their structural characteristics (R. Pillai et al., 2017).
  • X-ray diffraction studies have been used to analyze the molecular structures of similar pyrazole derivatives (K. Karrouchi et al., 2020).

Chemical Reactions and Properties

  • Pyrazole derivatives undergo various chemical reactions, including interactions with different reagents and catalysts, leading to the formation of complex structures with diverse properties (Guang Yang & R. Raptis, 2003).

Physical Properties Analysis

Chemical Properties Analysis

  • Pyrazole derivatives have been analyzed for their reactive properties, including autoxidation and hydrolysis mechanisms, through calculations of bond dissociation energies and radial distribution functions (R. Pillai et al., 2017).
  • They also exhibit diverse reactivities based on the substitution patterns and the nature of functional groups attached to the pyrazole ring.

Scientific Research Applications

Antimicrobial and Antitumor Evaluation

  • Compounds related to 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide have been synthesized and evaluated for their antimicrobial properties. Notably, derivatives have shown promising activity against pathogenic strains such as S. aureus and MRSA, with specific compounds demonstrating high effectiveness at low minimum inhibitory concentrations (MICs) (Pitucha et al., 2011).
  • Similar compounds have been assessed for their antioxidant and antitumor activities, indicating the potential for therapeutic applications in cancer treatment (El Sadek et al., 2014).

Analytical Chemistry Applications

  • Novel labeling reagents derived from naphthyl-pyrazolone have been developed for the high-performance liquid chromatography (HPLC) detection of carbohydrates, showcasing improvements in sensitivity and specificity for carbohydrate analysis in complex samples (Zhao et al., 2008). These advancements facilitate the detailed analysis of carbohydrate compositions in medicinal and biological research.

Molecular Docking and Structure Analysis

  • Studies involving molecular docking have explored the binding interactions of pyrazole derivatives, including insights into their potential as enzyme inhibitors. This research contributes to the understanding of molecular mechanisms and the development of novel therapeutic agents (Karrouchi et al., 2020).
  • Vibrational spectroscopic investigations and molecular dynamic simulations have been applied to related pyrazole compounds, offering valuable information on their chemical properties and stability, which is crucial for the design of new materials and drugs (Pillai et al., 2017).

Fluorescent Sensors for Biological Applications

  • Pyrazole-based fluorescent sensors have been designed for the selective detection of metal ions in biological systems, demonstrating their utility in studying intracellular processes and environmental monitoring (Dhara et al., 2016). This research highlights the role of pyrazole derivatives in analytical and bioanalytical chemistry.

Mechanism of Action

The mechanism of action of “3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide” would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on “3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, further studies could focus on its pharmacokinetics, pharmacodynamics, and potential therapeutic uses .

properties

IUPAC Name

3-naphthalen-1-yl-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-16-14(19)13-8-12(17-18-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,15H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFAFCPATPSURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191971
Record name 5-(1-Naphthalenyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide

CAS RN

307351-08-2
Record name 5-(1-Naphthalenyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307351-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Naphthalenyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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